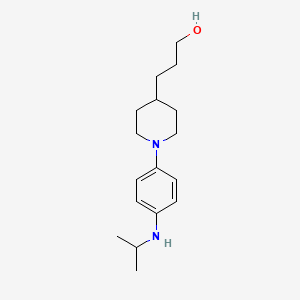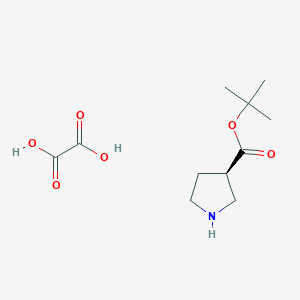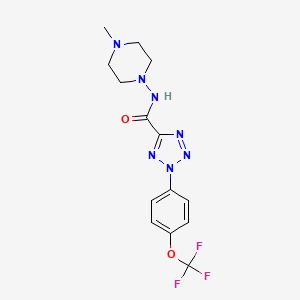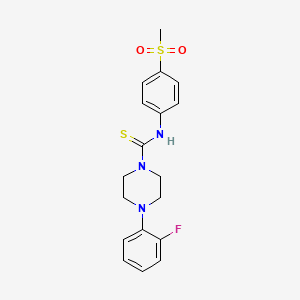![molecular formula C24H27N7O B2557322 2-(4-(1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol CAS No. 946369-27-3](/img/structure/B2557322.png)
2-(4-(1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol is a compound of significant interest in various scientific disciplines The structure comprises a piperazine moiety linked to a pyrazolo[3,4-d]pyrimidine ring, with a phenyl and m-tolyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions The synthesis of 2-(4-(1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol typically involves multi-step processes One common route starts with the preparation of the 1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidine intermediate through a series of nitration, reduction, and cyclization reactions
Industrial Production Methods Industrial production may employ similar synthetic pathways but optimized for scalability. Techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve yields and reduce reaction times are often employed.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes 2-(4-(1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol can undergo various types of reactions, including oxidation, reduction, and substitution. It can be oxidized to form corresponding ketones or aldehydes and reduced to amines or alcohols.
Common Reagents and Conditions Common reagents include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often employ halogenating agents or nucleophiles such as sodium hydride or sodium methoxide under anhydrous conditions.
Major Products Formed Major products depend on the specific reactions undertaken. Oxidation might yield ketones or carboxylic acids, while reduction could produce simpler amines or alcohols. Substitution reactions can yield a variety of functionalized derivatives based on the nucleophiles used.
Applications De Recherche Scientifique
This compound has diverse applications across multiple fields:
Chemistry
: Used as a building block for synthesizing complex molecules due to its versatile functional groups.
Biology
: Investigated for its potential as a bioactive molecule in various biochemical assays.
Medicine
: Explored for therapeutic potential, particularly in targeting specific cellular pathways or receptors.
Industry
Mécanisme D'action
The mechanism by which 2-(4-(1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound's ability to form hydrogen bonds, participate in π-π interactions, and its overall molecular conformation are key factors in its activity. Pathways commonly involved include signal transduction pathways, enzymatic inhibition or activation, and gene expression modulation.
Comparaison Avec Des Composés Similaires
Compared to similar compounds like 1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidine and its derivatives, 2-(4-(1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol is unique due to the presence of both the piperazine ring and the ethanol group. These additional functionalities enhance its solubility and reactivity, potentially offering greater efficacy or a broader range of applications in scientific research.
Similar compounds to note include:
1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidine
4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazine
m-Tolyl derivatives of pyrazolo[3,4-d]pyrimidine
Through this comprehensive breakdown, we can appreciate the diverse functionalities and potential applications of this compound. The compound's complex structure offers a playground for various chemical reactions and practical applications in multiple scientific fields.
Propriétés
IUPAC Name |
2-[4-[4-(3-methylanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O/c1-18-6-5-7-19(16-18)26-22-21-17-25-31(20-8-3-2-4-9-20)23(21)28-24(27-22)30-12-10-29(11-13-30)14-15-32/h2-9,16-17,32H,10-15H2,1H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFNISISAQXRBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)CCO)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-chloro-4-methylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2557239.png)
![3-(2-methoxyphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2557242.png)

![4,5-Dimethoxy-2-[(pyridin-4-ylmethyl)amino]benzonitrile](/img/structure/B2557247.png)

![4-(4-methoxyphenoxy)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2557250.png)

![1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one](/img/structure/B2557254.png)



![(4E)-4-(dimethylaminomethylidene)-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B2557259.png)

![Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine hydrochloride](/img/structure/B2557261.png)
